(+)-Cuparene
Overview
Description
(+)-Cuparene is a naturally occurring sesquiterpene hydrocarbon found in various plant species. It is known for its distinctive aromatic properties and has been studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclic framework, which contributes to its unique chemical behavior and reactivity.
Mechanism of Action
Biochemical Pathways
Cuparene, as a sesquiterpenoid, is part of the terpenoid biosynthesis pathway Terpenoids are a large class of natural products with diverse structures and functions They are derived from the five-carbon building block isoprene, and sesquiterpenoids like Cuparene are composed of three isoprene units
Action Environment
The action, efficacy, and stability of Cuparene may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of Cuparene. Additionally, Cuparene is isolated from the Cupressaceae family , suggesting that its production and activity may be influenced by the plant’s growth conditions.
Biochemical Analysis
Biochemical Properties
Cuparene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, cuparene has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds . These interactions often involve the binding of cuparene to the active site of the enzyme, altering its conformation and activity. Additionally, cuparene has been found to inhibit certain bacterial enzymes, contributing to its anti-bacterial properties .
Cellular Effects
Cuparene affects various types of cells and cellular processes. In immune cells, cuparene has been observed to modulate the production of inflammatory cytokines, thereby reducing inflammation . It also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating immune responses . Furthermore, cuparene impacts gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, cuparene exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . Cuparene also interacts with intracellular proteins, such as kinases and phosphatases, which regulate various cellular processes . Additionally, cuparene can modulate the activity of transcription factors, leading to changes in gene expression . These interactions result in the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cuparene have been studied over different time periods. Cuparene is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that cuparene maintains its anti-inflammatory and anti-bacterial properties even after prolonged exposure . The stability of cuparene can be influenced by factors such as temperature and pH, which may affect its efficacy in different experimental setups .
Dosage Effects in Animal Models
The effects of cuparene vary with different dosages in animal models. At low doses, cuparene has been shown to exhibit anti-inflammatory and anti-bacterial effects without significant toxicity . At higher doses, cuparene can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of cuparene .
Metabolic Pathways
Cuparene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Cuparene also interacts with cofactors, such as NADPH, which are essential for its metabolism . The metabolic pathways of cuparene play a crucial role in determining its bioavailability and efficacy .
Transport and Distribution
Cuparene is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake of cuparene into cells, where it can exert its effects . Cuparene is also distributed to various tissues, including the liver, kidneys, and lungs, where it accumulates and interacts with cellular components . The transport and distribution of cuparene are critical for its therapeutic efficacy and safety .
Subcellular Localization
Cuparene is localized to specific subcellular compartments, where it exerts its activity . It is primarily found in the cytoplasm and the endoplasmic reticulum, where it interacts with enzymes and other biomolecules . Cuparene can also be targeted to specific organelles, such as mitochondria, through post-translational modifications . The subcellular localization of cuparene is essential for its function and regulation within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cuparene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process. Another synthetic route involves the use of organic solvents and reagents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as essential oils of certain plants. The extraction process may include steam distillation or solvent extraction, followed by purification steps like chromatography to isolate the pure compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(+)-Cuparene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr) are commonly employed.
Major Products
The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, which can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying sesquiterpene biosynthesis.
Biology: Research has shown that (+)-Cuparene exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: The compound’s anti-inflammatory and antioxidant activities have been explored for potential therapeutic applications in treating various diseases.
Industry: this compound is used in the fragrance industry due to its pleasant aroma and in the production of natural insect repellents.
Comparison with Similar Compounds
(+)-Cuparene can be compared with other sesquiterpenes, such as:
(-)-α-Cedrene: Known for its woody aroma and use in perfumery.
(+)-β-Selinene: Exhibits similar antimicrobial properties but differs in its chemical structure and reactivity.
(-)-Germacrene D: Another sesquiterpene with applications in the fragrance industry and potential therapeutic benefits.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPBCXNFNIJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864726 | |
Record name | 1-Methyl-4-(1,2,2-trimethylcyclopentyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-cuparene?
A1: The molecular formula of this compound is C15H22, and its molecular weight is 202.34 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: this compound's structure is confirmed through techniques like NMR and MS. While specific spectroscopic data points are not provided in these abstracts, researchers utilize 1H- and 13C-NMR, and 2D NMR techniques to elucidate its structure. Mass spectrometry is commonly employed to confirm its molecular weight. [, , , , , , ]
Q3: Can you describe a concise synthesis of this compound?
A3: Several synthetic routes have been explored. One approach utilizes a chiral synthon (+)-5 to stereoselectively construct the quaternary carbon bearing the tolyl group via a 1,4-addition of (p-tolyl)2Zn. [] Another method involves a photomediated cyclization of a chiral α-(aminobutyl)styrene followed by microwave-assisted Cope elimination. []
Q4: What is significant about the structure of cuparene-type compounds in terms of synthesis?
A4: Cuparene-type compounds possess vicinal quaternary carbons on a five-membered ring. The construction of this structural motif, particularly the quaternary carbon attached to the tolyl group, presents a synthetic challenge that has been addressed using various strategies. [, , ]
Q5: What is the significance of Reetz chemistry in the synthesis of this compound?
A5: Reetz chemistry, specifically the use of dimethyltitanium dichloride for alkylation, has been employed to install the quaternary centers present in this compound, highlighting the versatility of this reagent in complex molecule synthesis. []
Q6: Where is this compound found in nature?
A6: this compound has been identified in various natural sources. It is a predominant sesquiterpene hydrocarbon in callus tissue of Perilla frutescens Britton var. crispa Decne f. purpurea Makino (Akachirimen). [] It's also found in liverworts like Bazzania pompeana [] and Dumortiera hirsuta. [] Additionally, it's isolated from the red alga Laurencia okamurai Yamada. []
Q7: Does this compound exhibit any antimicrobial properties?
A7: While this compound itself has not been widely reported for direct antimicrobial effects, closely related cuparene-type sesquiterpenes like enokipodins C and D, isolated from the mushroom Flammulina velutipes, demonstrate antimicrobial activity against the fungus Cladosporium herbarum and Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. []
Q8: What is the significance of the discovery of brominated cuparene-derived compounds?
A8: The isolation of novel brominated cuparene-derived sesquiterpene ethers, like 8,10-dibromo-3,7-epoxy-laur-13-ol, from the red alga Laurencia sp. points to the potential of marine organisms as sources of structurally unique and biologically active cuparene derivatives. []
Q9: How is this compound biosynthesized?
A9: Studies using deuterium-labeled mevalonic acid in Perilla sp. callus cultures have provided insights into cuparene biosynthesis. The labeling patterns suggest a concurrent 1,4-hydride shift and double 1,3-hydride shift for cyclopentane ring formation. Additionally, the data indicates the loss of two H-5 and one H-2 atoms from mevalonate during aromatic ring formation. [, ]
Q10: What is the role of cytochrome P450 enzymes in the biosynthesis of cuparene-related compounds?
A10: Research on enokipodins A-D, cuparene-type sesquiterpenes, reveals the involvement of cytochrome P450 enzymes in their biosynthesis. Using cytochrome P450 inhibitors like 1-aminobenzotriazole, researchers were able to trap less-highly oxygenated intermediates, shedding light on the biosynthetic pathway of these compounds. [, ]
Q11: What are the potential applications of this compound?
A11: While specific applications of this compound itself are not extensively detailed in the provided research, its presence as a major component in essential oils of plants like Dorema aucheri [] and Valeriana hardwickii var. arnottiana [] suggests potential uses in flavoring and fragrance industries.
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